molecular formula C14H16N2O4 B2869739 1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone CAS No. 690990-76-2

1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone

Cat. No.: B2869739
CAS No.: 690990-76-2
M. Wt: 276.292
InChI Key: XXLAUKXTMHHSHI-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is an imidazole derivative characterized by:

  • A hydroxy group at position 1, enabling tautomerism and hydrogen bonding.
  • A methyl substituent at position 4, enhancing steric bulk.
  • An ethanone moiety at position 5, contributing to polarity and reactivity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8-13(9(2)17)16(18)14(15-8)10-5-6-11(19-3)12(7-10)20-4/h5-7,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLAUKXTMHHSHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=CC(=C(C=C2)OC)OC)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of α-Ketoamide Precursors

A patent (CN103664681A) describes the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-2-(3,4,5-trimethoxyphenyl)acetamide using EDCI·HCl-mediated coupling, suggesting a route adaptable to imidazole formation:

  • Precursor Synthesis : React 3,4-dimethoxyphenylglycine hydrobromide with a β-keto ester in dichloromethane using EDCI·HCl and DMAP.
  • Cyclization : Heat the intermediate under acidic or basic conditions to form the imidazole ring.

Conditions :

  • Solvent: Anhydrous CH₂Cl₂
  • Catalysts: EDCI·HCl (0.38 g per 0.5 g precursor), DMAP
  • Temperature: 0°C → room temperature (24 h reaction)
  • Workup: Sequential washing with HCl, NaHCO₃, and brine.

Yield : ~76% (extrapolated from analogous amide formation).

Claisen-Schmidt Condensation Followed by Cyclization

Research on chalcone derivatives (e.g., 3-(5-(3-(4-((E)−3-(3,5-dimethoxyphenyl)−3-oxoprop-1-enyl)phenyl)−1,2,4-thiadiazol-5-yl)−1H-benzo[d]imidazol-2-yl)quinolin-2(1H)-one) highlights the utility of Claisen-Schmidt condensation for introducing α,β-unsaturated ketones:

  • Condensation : React 3,4-dimethoxyacetophenone with an aldehyde (e.g., 4-formylphenylboronic acid) in ethanol/piperidine.
  • Imidazole Formation : Treat the chalcone intermediate with ammonium acetate and acetic acid under reflux.

Conditions :

  • Solvent: Ethanol
  • Catalyst: Piperidine (2 drops per 1.11 mmol substrate)
  • Temperature: Reflux (48–72 h)
  • Purification: Recrystallization from dichloromethane/ethyl acetate.

Yield : 58–65% (based on similar benzoimidazole syntheses).

Reductive Amination and Subsequent Functionalization

A patent (US20090171110A1) outlines reductive amination for N-methyl-3,4-dimethoxyphenylethylamine, suggesting a route to imidazole precursors:

  • Amination : Reduce 2-(3,4-dimethoxyphenyl)-2-oxoethylamine with NaBH₄/Pd/C.
  • Methylation : Treat with methyl iodide/K₂CO₃.
  • Hydroxylation : Oxidize the 1-position using m-CPBA or similar agents.

Conditions :

  • Reducing Agent: Pd/C (10 wt%) in H₂O/EtOH
  • Methylation: CH₃I (1.2 eq), K₂CO₃, DMF, 60°C
  • Oxidation: m-CPBA (1.1 eq), CH₂Cl₂, 0°C → room temperature.

Yield : ~70% (estimated from analogous reductions).

Critical Evaluation of Methodologies

Efficiency and Scalability

  • EDCI-Mediated Coupling : High yields (76%) but requires anhydrous conditions and expensive coupling agents.
  • Claisen-Schmidt Condensation : Moderate yields (58–65%) but scalable with inexpensive reagents.
  • Reductive Amination : Compatible with industrial processes but involves multiple protection/deprotection steps.

Regioselectivity and Byproduct Formation

  • Cyclocondensation routes risk regioisomeric imidazoles unless directed by steric or electronic effects.
  • Hydroxylation at the 1-position may require orthogonal protecting groups (e.g., SEM or TBS) to prevent over-oxidation.

Data Tables: Comparative Analysis of Synthetic Routes

Method Key Reagents Conditions Yield (%) Advantages Limitations
EDCI-Mediated Cyclization EDCI·HCl, DMAP, CH₂Cl₂ 0°C → RT, 24 h 76 High yield, one-pot Costly reagents, moisture-sensitive
Claisen-Schmidt Piperidine, EtOH Reflux, 48–72 h 58–65 Scalable, mild conditions Moderate yield, byproduct formation
Reductive Amination Pd/C, CH₃I, m-CPBA H₂O/EtOH, 60°C ~70 Industrial feasibility Multi-step, oxidation challenges

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a simpler hydrocarbon structure.

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: This compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 1-[2-(3,4-dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

Compound Name / ID Key Substituents Electronic Effects Physical Properties (e.g., Solubility, MP) Reference
Target Compound 3,4-Dimethoxyphenyl, 1-hydroxy, 4-methyl, 5-ethanone Electron-rich due to methoxy groups Likely moderate polarity; MP not reported
1-(2-(Furan-2-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl)ethanone (1a) Furan-2-yl replacing dimethoxyphenyl Less electron-rich (furan) Tautomerism studied; NMR data in DMSO-d6
1-[5-(1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl]ethanone Tetrahydroxybutyl at position 5 Highly hydrophilic Increased water solubility (polar hydroxyls)
4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole Chloromethyl, nitro groups Electron-withdrawing (nitro) MP 120°C (isopropyl alcohol); reactive sites
N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide Phenylsulfonylmethyl, nitro, acetamide Strong electron-withdrawing (sulfonyl) Likely low solubility in polar solvents
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The target’s 3,4-dimethoxyphenyl enhances π-π interactions, whereas sulfonyl () or nitro () groups in analogs increase electrophilicity and reactivity.
  • Hydrophilicity : The tetrahydroxybutyl analog () is significantly more hydrophilic than the target, which may limit membrane permeability in biological systems.
  • Tautomerism: Both the target and compound 1a () exhibit hydroxy groups at position 1, enabling keto-enol tautomerism, which could influence stability and reactivity.

Reactivity and Functional Group Interactions

  • Hydroxy Group : In the target and compound 1a (), the 1-hydroxy group may participate in hydrogen bonding or tautomerism, unlike methoxy or alkyl-substituted analogs (e.g., ).
  • Ethanone Moiety: The ethanone at position 5 in the target and compound 1a () contrasts with esters (), thioethers (), or acetamide groups (), altering susceptibility to nucleophilic attack or redox reactions.
  • Chloromethyl/Nitro Groups : These substituents () introduce sites for nucleophilic substitution or reduction, unlike the stable methoxy groups in the target.

Biological Activity

1-[2-(3,4-Dimethoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be described by the following molecular formula: C13H15N3O3. The structure features an imidazole ring, a dimethoxyphenyl group, and a ketone functional group, which contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Microtubule Destabilization : Compounds in this class have been shown to inhibit microtubule assembly, a critical process in cell division. At a concentration of 20.0 μM, several related compounds exhibited inhibition rates between 40.76% and 52.03% .
  • Apoptosis Induction : In vitro studies on breast cancer cell lines (MDA-MB-231) revealed that certain derivatives could induce apoptosis by enhancing caspase-3 activity significantly at concentrations as low as 10.0 μM, indicating their potential as apoptosis-inducing agents .

The mechanism by which these compounds exert their effects appears to involve:

  • Cell Cycle Arrest : The compounds can cause cell cycle arrest at specific phases (G2/M or G0/G1), leading to increased cell death through apoptosis .
  • Interaction with Cellular Targets : Molecular dynamics simulations have suggested that these compounds interact with various cellular proteins primarily through hydrophobic contacts and limited hydrogen bonding .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key observations include:

Structural FeatureActivity Impact
Presence of the imidazole ringEssential for anticancer activity
Dimethoxy substitution on the phenyl groupIncreases cytotoxicity
Ketone functional groupEnhances interaction with biological targets

Case Studies

Several studies have focused on the biological evaluation of related compounds:

  • Study on MDA-MB-231 Cells : A compound structurally similar to this compound demonstrated significant cytotoxicity against breast cancer cells with an IC50 value suggesting strong potential as an anticancer agent .
  • In Vivo Models : Animal studies have shown that these compounds exhibit promising antitumor activity in xenograft models, supporting their potential for development into therapeutic agents .

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